Tamoxifen

Catalog No.
S547970
CAS No.
54965-24-1
M.F
C26H29NO
M. Wt
371.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tamoxifen

CAS Number

54965-24-1

Product Name

Tamoxifen

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine

Molecular Formula

C26H29NO

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-

InChI Key

NKANXQFJJICGDU-QPLCGJKRSA-N

SMILES

Array

solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
1.02e-03 g/L

Synonyms

Citrate, Tamoxifen, ICI 46,474, ICI 46474, ICI 47699, ICI-46,474, ICI-46474, ICI-47699, ICI46,474, ICI46474, ICI47699, Nolvadex, Novaldex, Soltamox, Tamoxifen, Tamoxifen Citrate, Tomaxithen, Zitazonium

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

The exact mass of the compound Tamoxifen citrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757345. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes. It belongs to the ontological category of citrate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Tamoxifen Citrate (CAS 54965-24-1) is the citrate salt of tamoxifen, a non-steroidal selective estrogen receptor modulator (SERM). It is a white crystalline powder with a molecular weight of 563.64 g/mol. In procurement, it serves as the cornerstone active pharmaceutical ingredient (API) for hormone-receptor-positive breast cancer formulations and as a critical molecular tool for inducing Cre-LoxP recombination in transgenic models. Unlike the highly lipophilic free base (CAS 10540-29-1), the citrate salt offers improved aqueous wettability, a well-defined stable crystalline structure, and superior formulation compatibility for both solid oral dosage forms and aqueous in vivo suspensions [1].

Substituting Tamoxifen Citrate with Tamoxifen free base (CAS 10540-29-1) frequently causes process and experimental failures. The free base is practically insoluble in water, requiring harsh lipophilic solvents (like heated corn oil) and high doses (e.g., 100 mg/kg) for in vivo administration, which often leads to solvent-induced inflammation, variable absorption, and animal welfare concerns in CreER conditional knockout models [1]. Conversely, the citrate salt can be formulated in aqueous vehicles (such as 0.5% methylcellulose) or directly integrated into medicated chow, significantly reducing solvent artifacts. For pharmaceutical manufacturing, the free base lacks the compressibility, high surface area, and long-term stability profile (e.g., at 40°C/75% RH) of the citrate salt, making the free base unsuitable for tableting or advanced nanoparticle encapsulation [2].

Aqueous Formulation Compatibility and Dose Reduction in Cre-LoxP Models

Tamoxifen free base typically requires dissolution in corn oil and dosing at ~100 mg/kg for intraperitoneal (i.p.) injection, which can cause severe solvent-induced inflammation and variable bioavailability. Tamoxifen Citrate can be formulated in aqueous vehicles (like 0.5% methylcellulose) and effectively dosed at much lower concentrations (5–20 mg/kg), achieving robust Cre recombinase activation while eliminating oil-based solvent toxicity [1].

Evidence DimensionEffective i.p. dosing and vehicle requirement
Target Compound Data5–20 mg/kg in aqueous 0.5% methylcellulose
Comparator Or BaselineTamoxifen free base (100 mg/kg in heated corn oil)
Quantified Difference5- to 20-fold reduction in required dose with elimination of lipophilic solvent
ConditionsIntraperitoneal (i.p.) injection for CreER conditional knockout mice

Enables researchers to avoid oil-vehicle artifacts and reduce animal toxicity while maintaining high recombination efficiency.

Accelerated Stability in Solid Dosage Manufacturing

In pharmaceutical tablet manufacturing, Tamoxifen Citrate demonstrates superior stability and compressibility compared to crude free base forms. Formulations containing Tamoxifen Citrate show less than 0.7% degradation when subjected to accelerated stability testing at 40°C and 75% relative humidity for 6 months, ensuring long-term shelf life for clinical and preclinical batches [1].

Evidence DimensionAPI degradation under accelerated conditions
Target Compound Data<0.7% degradation
Comparator Or BaselineStandard acceptable API degradation threshold (>1-2% for unstable free bases)
Quantified DifferenceMaintains >99.3% purity under severe heat/humidity stress
Conditions40°C / 75% RH for 6 months in tablet formulation

Critical for procurement in pharmaceutical manufacturing, ensuring the API withstands tableting compression and long-term storage without significant degradation.

Thermal Integrity in Polymeric Nanoparticle Encapsulation

Developing controlled-release delivery systems requires APIs that withstand formulation stress. Tamoxifen Citrate maintains its structural integrity within PLGA nanoparticles even when exposed to temperatures up to 60°C for 90 days, unlike less stable analogs that undergo physicochemical degradation. This thermal stability enables high-shear and elevated-temperature processing during nanoparticle synthesis[1].

Evidence DimensionStructural integrity post-encapsulation
Target Compound DataStable up to 60°C for 90 days
Comparator Or BaselineBaseline ambient storage (25°C)
Quantified DifferenceZero physicochemical interaction or degradation at 60°C vs control
ConditionsPLGA nanoparticle matrix, evaluated via FTIR over 3 months

Allows formulation scientists to utilize heat-intensive emulsification or extrusion processes without degrading the active compound.

Enhanced Aqueous Solubility for Oral Solutions and Chow

Tamoxifen free base is practically insoluble in water, complicating oral administration. Tamoxifen Citrate possesses a baseline aqueous solubility of approximately 0.3 mg/mL at 20°C, which is sufficient to formulate oral solutions or incorporate directly into standardized rodent chow for continuous dosing, eliminating the need for daily oral gavage [1].

Evidence DimensionAqueous solubility at 20°C
Target Compound Data~0.3 mg/mL
Comparator Or BaselineTamoxifen free base (practically insoluble / <0.01 mg/mL)
Quantified Difference>30-fold increase in aqueous solubility
ConditionsPurified water at 20°C

Simplifies procurement for large-scale in vivo studies by allowing the use of medicated water or chow instead of labor-intensive daily dosing in oil.

In Vivo Cre-LoxP Recombination Models

Ideal for generating conditional knockout mice where aqueous i.p. injections or medicated chow are preferred over harsh corn oil/free base protocols to minimize solvent-induced inflammation [1].

Solid Oral Dosage Form Manufacturing

The preferred API salt for tableting due to its high surface area, excellent compressibility, and proven stability under accelerated degradation conditions (40°C/75% RH) [2].

Advanced Drug Delivery Systems (Nanoparticles/Emulgels)

Highly suited for PLGA nanoparticle encapsulation and topical nanoemulgels, where the citrate salt's thermal stability (up to 60°C) withstands the physical stress of ultrasonication and high-shear mixing [3].

Medicated Rodent Chow Formulation

Used directly in commercial tamoxifen diets (e.g., 400 mg/kg chow) for continuous, non-invasive dosing in large-scale animal studies, leveraging its improved aqueous wettability over the free base [4].

Physical Description

Solid

Color/Form

Crystals from petroleum ether.

XLogP3

7.1

Hydrogen Bond Acceptor Count

2

Exact Mass

371.224914549 Da

Monoisotopic Mass

371.224914549 Da

Heavy Atom Count

28

Appearance

Assay:≥98%A crystalline solid

Melting Point

96-98 °C
MP: 72-74 °C from methanol. /Cis-Form base/
MP: 126-128 °C; C32-H37-N-08; ICI-47699 /Cis-Form citrate/
97 °C

UNII

094ZI81Y45

Related CAS

54965-24-1 (citrate)

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H350 (97.44%): May cause cancer [Danger Carcinogenicity];
H360 (96.15%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (41.03%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H410 (11.54%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tamoxifen is indicated to treat estrogen receptor positive metastatic breast cancer in adults, as an adjuvant in the treatment of early stage estrogen receptor positive breast cancer in adults, to reduce the risk of invasive breast cancer after surgery and radiation in adult women with ductal carcinoma in situ.
FDA Label
Tamoxifen is a selective estrogen receptor modulator (SERM) medication used to treat breast cancer in men and women and as a prophylactic agent against breast cancer in women. The drug was first synthesized in 1962 and initially intended to be a birth control drug, but while it failed for that indication, it has become a very successful anti-cancer medication. Specifically, it is indicated for the treatment of breast cancer in a variety of settings. It should be noted that evidence suggests that patients with estrogen receptor-positive tumors are more likely to benefit from tamoxifen. Tamoxifen also has many off-labeled uses and may require additional data.

Livertox Summary

Tamoxifen is a nonsteroidal antiestrogen that is widely used in the treatment and prevention of breast cancer. Long term tamoxifen therapy has been associated with development of fatty liver, steatohepatitis, cirrhosis, and rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Estrogen Antagonists
Antineoplastic Agents

Therapeutic Uses

Anticarcinogenic Agents; Antineoplastic Agents, Hormonal; Carcinogens; Estrogen Antagonists
Antiestrogen; antineoplastic (hormonal).
Tamoxifen is indicated for adjuvant treatment of axillary nodenegative breast cancer in women following total mastectomy or segmental mastectomy, axillary dissection, and breast irradiation. Data are insufficient to predict which women are most likely to benefit and to determine if tamoxifen provides any benefit in women with tumors of less than 1 cm. Tamoxifen is /also/ indicated for adjuvant treatment of axillary node-positive breast cancer in postmenopausal women following total mastectomy or segmental mastectomy, axillary dissection, and breast irradiation. In some tamoxifen adjuvant studies, most of the benefit to date has been in the subgroup with four or more positive axillary nodes. /Include in US product label/
Tamoxifen is indicated to reduce the risk of developing breast cancer in women who have been determined to be at high risk for developing this cancer. A woman is considered to be at high risk if she is at least 35 years of age and has a 5-year predicted risk of developing breast cancer greater than or equal to 1.67%. /Included in US product label/
For more Therapeutic Uses (Complete) data for TAMOXIFEN (8 total), please visit the HSDB record page.

Pharmacology

Tamoxifen Citrate is the citrate salt of an antineoplastic nonsteroidal selective estrogen receptor modulator (SERM). Tamoxifen competitively inhibits the binding of estradiol to estrogen receptors, thereby preventing the receptor from binding to the estrogen-response element on DNA. The result is a reduction in DNA synthesis and cellular response to estrogen. In addition, tamoxifen up-regulates the production of transforming growth factor B (TGFb), a factor that inhibits tumor cell growth, and down-regulates insulin-like growth factor 1 (IGF-1), a factor that stimulates breast cancer cell growth. Tamoxifen also down-regulates protein kinase C (PKC) expression in a dose-dependant manner, inhibiting signal transduction and producing an antiproliferative effect in tumors such as malignant glioma and other cancers that overexpress PKC.

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

Mechanism of Action

Tamoxifen competitively inhibits estrogen binding to its receptor, which is critical for it's activity in breast cancer cells. Tamoxifen leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin. The increase in sex hormon binding globulin limits the amount of freely available estradiol. These changes reduce levels of factors that stimulate tumor growth. Tamoxifen has also been shown to induce apoptosis in estrogen receptor positive cells. This action is thought to be the result of inhibition of protein kinase C, which prevents DNA synthesis. Alternate theories for the apoptotic effect of tamoxifen comes from the approximately 3 fold increase in intracellular and mitochondrial calcium ion levels after administration or the induction of tumor growth factor β.
Tamoxifen is a nonsteroidal agent with potent antiestrogenic properties. The antiestrogen effects may be related to tamoxifen's ability to compete with estrogen for binding sites in target tissues such as breast. Tamoxifen competes with estradiol for estrogen receptor protein in cytosols derived from human breast adenocarcinomas. Tamoxifen has been shown to inhibit the induction of rat mammary carcinoma induced by dimethylbenzanthracene (DMBA) and causes the regression of already established DMBA-induced tumors. Tamoxifen appears to exert its antitumor effects by binding the estrogen receptors in this rat model.
Tamoxifen may induce ovulation in anovulatory women, stimulating release of gonadotropin-releasing hormone from the hypothalamus, which in turn stimulates release of pituitary gonadotropins. In oligospermic males, tamoxifen increases serum concentrations of luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone, and estrogen.
Tamoxifen is an antiestrogen frequently used in the treatment of breast cancer and is currently being assessed as a prophylactic for those at high risk of developing tumors. We have found that tamoxifen and its derivatives are high-affinity blockers of specific chloride channels. This blockade appears to be independent of the interaction of tamoxifen with the estrogen receptor and therefore reflects an alternative cellular target. One of the clinical side effects of tamoxifen is impaired vision and cataract. Chloride channels in the lens of the eye were shown to be essential for maintaining normal lens hydration and transmittance. These channels were blocked by tamoxifen and, in organ culture, tamoxifen led to lens opacity associated with cataracts at clinically relevant concentrations. These data suggest a molecular mechanism by which tamoxifen can cause cataract formation and have implications for the clinical use of tamoxifen and related antiestrogens.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

54965-24-1

Absorption Distribution and Excretion

An oral dose of 20mg reaches a Cmax of 40ng/mL with a Tmax of 5 hours. The metabolite N-desmethyltamoxifen reaches a Cmax of 15ng/mL. 10mg of tamoxifen orally twice daily for 3 months results in a Css of 120ng/mL and a Css of 336ng/mL.
Tamoxifen is mainly eliminated in the feces. Animal studies have shown 75% of radiolabelled tamoxifen recovered in the feces, with negligible collection from urine. However, 1 human study showed 26.7% recovery in the urine and 24.7% in the feces.
The volume of distribution of tamoxifen is approximately 50-60L/kg.
The clearance of tamoxifen was 189mL/min in a study of six postmenopausal women.
Tamoxifen appears to be absorbed slowly following oral administration, with peak serum concentrations generally occurring about 3-6 hours after a single dose. The extent of absorption in humans has not been adequately determined, but limited data from animal studies suggest that the drug is well absorbed. Data from animal studies also suggest that tamoxifen and/or its metabolites undergo extensive enterohepatic circulation.
Following oral administration, peak serum tamoxifen concentrations average about 17 ng/mL after a single 10-mg dose, about 40 ng/mL after a single 20-mg dose, and 65-70 ng/mL after a single 40-mg dose; however, there is considerable interindividual variation in serum tamoxifen concentrations attained after single doses and at steady state with continuous dosing.
Following a single oral dose of tamoxifen, peak serum concentrations of N-desmethyltamoxifen, the major metabolite of the drug, generally range from about 15-50% those of unchanged tamoxifen; however, with continuous dosing, steady-state serum concentrations of N-desmethyltamoxifen generally range from about 1-2 times those of unchanged tamoxifen. Following continuous administration in patients receiving oral tamoxifen 10 mg twice daily for 3 months, steady-state plasma concentrations of tamoxifen and N-desmethyltamoxifen average about 120 ng/mL (range: 67-183 ng/mL) and 336 ng/mL (range: 148-654 ng/mL), respectively.
Steady-state serum concentrations of tamoxifen are generally attained after 3-4 weeks of continuous dosing, while those of N-desmethyltamoxifen are generally attained after 3-8 weeks of continuous dosing. Steady-state serum concentrations can be attained more rapidly with a loading-dose regimen, but there is no therapeutic advantage with such a regimen.
For more Absorption, Distribution and Excretion (Complete) data for TAMOXIFEN (9 total), please visit the HSDB record page.

Metabolism Metabolites

Tamoxifen can by hydroxylated to α-hydroxytamoxifen which is then glucuronidated or undergoes sulfate conjugation by sulfotransferase 2A1. Tamoxifen can also undergo N-oxidation by flavin monooxygenases 1 and 3 to tamoxifen N-oxide. Tamoxifen is N-dealkylated to N-desmethyltamoxifen by CYP2D6, CYP1A1, CYP1A2, CYP3A4, CYP1B1, CYP2C9, CYP2C19, and CYP3A5. N-desmethyltamoxifen can be sulfate conjugated to form N-desmethyltamoxifen sulfate, 4-hydroxylated by CYP2D6 to form endoxifen, or N-dealkylated again by CYP3A4 and CYP3A5 to N,N-didesmethyltamoxifen. N,N-didesmethyltamoxifen undergoes a substitution reaction to form tamoxifen metabolite Y, followed by ether cleavage to metabolite E, which can then be sulfate conjugated by sulfotransferase 1A1 and 1E1 or O-glucuronidated. Tamoxifen can also by 4-hydroxylated by CYP2D6, CYP2B6, CYP3A4, CYP2C9, and CYP2C19 to form 4-hydroxytamoxifen. 4-hydroxytamoxifen can undergo glucuronidation by UGT1A8, UGT1A10, UGT2B7, and UGT2B17 to tamoxifen glucuronides, sulfate conjugation by sulfotransferase 1A1 and 1E1 to 4-hydroxytamoxifen sulfate, or N-dealkylation by CYP3A4 and CYP3A5 to endoxifen. Endoxifen undergoes demethylation to norendoxifen, a reversible sulfate conjugation reaction via sulfotransferase 1A1 and 1E1 to 4-hydroxytamoxifen sulfate, sulfate conjugation via sulfotransferase 2A1 to 4-endoxifen sulfate, or glucuronidation via UGT1A8, UGT1A10, UGT2B7, or UGT2B15 to tamoxifen glucuronides.
Tamoxifen is extensively metabolized after oral administration. N-desmethyl tamoxifen is the major metabolite found in plasma. N-desmethyl tamoxifen activity is similar to tamoxifen. 4-Hydroxytamoxifen and a side chain primary alcohol derivative of tamoxifen have been identified as minor metabolites in plasma. Tamoxifen is a substrate of cytochrome P450 CYP3A, CYP2C9 and CYP2D6, and an inhibitor of P-glycoprotein.
Tamoxifen is rapidly and extensively metabolized, principally by demethylation and to a small degree by subsequent deamination and also by hydroxylation. Initial studies suggested that 4-hydroxytamoxifen (metabolite B) was the major metabolite of the drug, but subsequent studies using improved assay methodologies have shown that 4-hydroxytamoxifen is a minor metabolite and that the major metabolite is N-desmethyltamoxifen (metabolite X). The biologic activity of N-desmethyltamoxifen appears to be similar to that of tamoxifen. N-Desmethyltamoxifen undergoes demethylation to form N,N-desdimethyltamoxifen (metabolite Z) which undergoes subsequent deamination to form the primary alcohol metabolite (metabolite Y). Both 4-hydroxytamoxifen and a side chain primary alcohol derivative of tamoxifen have been identified as minor metabolites in plasma. 3,4-Dihydroxytamoxifen and an unidentified metabolite (metabolite E) also have been detected in plasma in small amounts. With continuous administration of tamoxifen, serum concentrations of N-desmethyltamoxifen are generally about 1-2 times those of unchanged tamoxifen, while those of N,N-desdimethyltamoxifen are about 20-40% those of unchanged tamoxifen and those of the primary alcohol metabolite are about 5-25% those of unchanged tamoxifen; concentrations of the hydroxylated metabolites and metabolite E appear to be less than 5% of those of unchanged tamoxifen.
Several metabolites of tamoxifen, including 4-hydroxy-N-desmethyltamoxifen, 4-hydroxytamoxifen, N-desmethyltamoxifen, the primary alcohol, and N-desdimethyltamoxifen were identified and their concn determined in fluids and feces from patients receiving chronic tamoxifen treatment. The biological samples investigated were serum, pleural, pericardial and peritoneal effusions, cerebrospinal fluid, saliva, bile, feces, and urine. In serum, tamoxifen itself, and the metabolites N-desmethyltamoxifen and N-desdimethyltamoxifen were the prevailing species, but significant amounts of the metabolites the primary alcohol, 4-hydroxytamoxifen, 4-hydroxy-N-desmethyltamoxifen were also detected. About 3 hr after drug intake tamoxifen as well as, N-desmethyltamoxifen, an N-desdimethyltamoxifen) showed a peak in serum. This may be explained by efficient metabolism of the metabolite precursor before being distributed to peripheral compartments. Upon drug withdrawal all metabolites showed first-order elimination curves which paralleled that of tamoxifen suggesting that their rate of elimination exceeded that of tamoxifen and that the serum levels are production rate limited. The protein binding of tamoxifen and its major serum metabolites (the primary alcohol, N-desmethyltamoxifen, N-desdimethyltamoxifen) was determined and found to be higher than 98%. Albumin was the predominant carrier for tamoxifen in human plasma. The concn of tamoxifen and its metabolites in pleural, pericardial, and peritoneal effusions equalled those detected in serum, corresponding to an effusion/serum ratio between 0.2 and 1. Only trace amounts of tamoxifen and metabolite N-desmethyltamoxifen were detected in cerebrospinal fluid (CSF/serum ratio less than 0.02). In saliva, concn of tamoxifen and N-desmethyltamoxifen exceeded the amounts of free drug in serum, suggesting active transport or trapping of these compounds in the salivary gland. Bile and urine were rich in the hydroxylated, conjugated metabolites (the primary alcohol, 4-hydroxytamoxifen, 4-hydroxy-N-desmethyltamoxifen, whereas in feces unconjugated metabolite B and tamoxifen were the predominating species.
The amount of tamoxifen, N-desmethyltamoxifen (metabolite X), N-desdimethyltamoxifen (metabolite Z), and hydroxylated metabolites (trans-1(4-beta-hydroxyethoxyphenyl)-1,2-diphenylbut-1-ene, 4-hydroxytamoxifen and 4-hydroxy-N-desmethyltamoxifen) were determined in brain metastases from breast cancer patients and in the surrounding brain tissues. Specimens were collected from the breast cancer patients who received tamoxifen for 7-180 days and with the last dose taken within 28 hr before surgical removal of the tumour. The concn of tamoxifen and its metabolites were up to 46 fold higher in the brain metastatic tumour and brain tissue than in serum. Metabolite N-desmethyltamoxifen was the most abundant species followed by tamoxifen and metabolite N-desdimethyltamoxifen. Small but significant amounts of the hydroxylated metabolites, trans-1(4-beta-hydroxyethoxyphenyl)-1,2-diphenylbut-1-ene, 4-hydroxytamoxifen and 4-hydroxy-N-desmethyltamoxifen were detected in most specimens. The ratios between the concn of tamoxifen and various metabolites were similar in tumour, brain and serum. This is the first report on the distribution of tamoxifen and metabolites into human brain and brain tumour, and the data form a basis for further investigation into the therapeutic effects of tamoxifen on brain metastases from breast cancer.
Tamoxifen has known human metabolites that include 4-Hydroxytamoxifen, alpha-Hydroxytamoxifen, Tamoxifen N-glucuronide, 3-Hydroxytamoxifen, N-Desmethyltamoxifen, and 4'-Hydroxytamoxifen.

Associated Chemicals

Tamoxifen citrate;54965-24-1
cis-Tamoxifen;13002-65-8

Wikipedia

Tamoxifen

FDA Medication Guides

NOLVADEX
TAMOXIFEN CITRATE
TABLET;ORAL
ASTRAZENECA
03/13/2009
SOLTAMOX
SOLUTION;ORAL
MAYNE PHARMA INC
04/08/2019

Drug Warnings

Cases of tamoxifen-associated hepatotoxicity have been described, including cholestasis with or without cytolysis and steatohepatitis. We report the case of a female patient who developed hepatic alterations while undergoing continuous tamoxifen treatment.
There are recent reports of postmenopausal bleeding from endometrial polyps in women receiving tamoxifen therapy for breast cancer. /The authors/ describe four additional patients who presented with vaginal bleeding, and emphasize the pathology. These polyps demonstrated cystically dilated glands in all cases and stromal decidualization in two; in one instance, metastatic breast carcinoma was present in the polyp. The mechanisms by which tamoxifen may affect the development of these polyps are discussed.
This case report serves to emphasize two important features of metastatic breast carcinoma. First, that tamoxifen-induced flare, although a rare and self-limiting phenomenon, may be fatal and must thus be recognized and treated promptly. Secondly, those patients presenting with hypercalcaemia, as part of tamoxifen-induced tumour flare, invariably have metastatic disease but they may enjoy a durable prognosis if this is confined to the skeleton.
The fourth case of heterologous mesodermal tumour of the uterine corpus, that developed, years following tamoxifen therapy for breast cancer in a postmenopausal woman with no previous pelvic irradiation, is presented with coincidental endometriosis and endometrial intraepithelial carcinoma.
For more Drug Warnings (Complete) data for TAMOXIFEN (42 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life of tamoxifen is 5 to 7 days, while the half-life of N-desmethyltamoxifen, the primary circulating metabolite, is approximately 14 days.
Limited data suggest that tamoxifen has a distribution half-life of 7-14 hours and an elimination half-life of about 5-7 days (range: 3-21 days). The elimination half-life of N-desmethyltamoxifen, the major metabolite, is estimated to be 9-14 days.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Tamoxifen is synthesized from appropriately substituted desoxybenzoin by an alkanol preparation by using standard methods and an olefinic link generated by an acid-catalyzed elimination reaction. Isomers are generated from this process in approximately a 1:1 ratio of Z (trans) and E (cis). These isomers can be separated by fractional crystallization to give the main functional (Z) form of tamoxifen.

Analytic Laboratory Methods

Analyte: tamoxifen citrate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /tamoxifen citrate/
Analyte: tamoxifen citrate; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards /tamoxifen citrate/
Analyte: tamoxifen citrate; matrix: chemical purity; procedure: dissolution in glacial acetic acid; potentiometric titration with perchloric acid using a glass indicator electrode and a silver-silver chloride reference electrode /tamoxifen citrate/
Analyte: tamoxifen citrate; matrix: pharmaceutical preparation (tablet); procedure: ultraviolet absorption spectrophotometry with comparison to standards (chemical identification) /tamoxifen citrate/
For more Analytic Laboratory Methods (Complete) data for TAMOXIFEN (17 total), please visit the HSDB record page.

Storage Conditions

Commercially available tamoxifen tablets should be protected from light and stored in well-closed containers at controlled room temperature (20-25 °C).

Interactions

Concomitant use of Aminoglutethimide may decrease plasma concentrations of tamoxifen and N-desmethyl tamoxifen.
Concomitant use coumarin-derivatived anticoagulants, may result in significant increase in anticoagulant effect; use is contraindicated in women for reducing the risk of breast cancer in high-risk women and women with ductal carcinoma in situ (DCIS).
Concomitant use of bromocriptine may increase serum levels of tamoxifen and N-desmethyl tamoxifen.
Concomitant use of cytotoxic agents may result in increased risk of thromboembolic events.
For more Interactions (Complete) data for TAMOXIFEN (12 total), please visit the HSDB record page.

Dates

Last modified: 09-12-2023

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